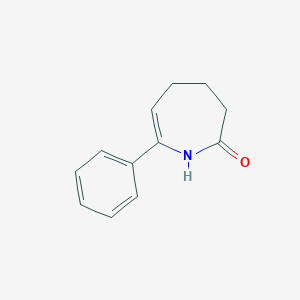
7-Phenyl-1,3,4,5-tetrahydro-2H-azepin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Phenyl-1,3,4,5-tetrahydro-2H-azepin-2-one is an organic compound belonging to the class of azepines. Azepines are seven-membered heterocyclic compounds containing one nitrogen atom. This compound is of significant interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of various biologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Phenyl-1,3,4,5-tetrahydro-2H-azepin-2-one can be achieved through several methods. One common approach involves the hydrogenation of 2-aminoacetophenone with trans-vertical aromatic dinitrate esters . Another method includes the condensation reaction of 3,4-dihydro-1H-benzo[b]azepin-2,5-dione with O-methylhydroxylamine .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Phenyl-1,3,4,5-tetrahydro-2H-azepin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can modify the nitrogen atom or other functional groups.
Substitution: Substitution reactions can occur at the phenyl ring or the azepine ring, introducing different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, oxidation can yield ketones or alcohols, while substitution can introduce various functional groups onto the phenyl ring.
Wissenschaftliche Forschungsanwendungen
7-Phenyl-1,3,4,5-tetrahydro-2H-azepin-2-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 7-Phenyl-1,3,4,5-tetrahydro-2H-azepin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may act on neurotransmitter receptors or enzymes involved in inflammatory processes . The exact pathways and molecular targets are still under investigation, but its structural similarity to other bioactive compounds suggests potential interactions with central nervous system receptors .
Vergleich Mit ähnlichen Verbindungen
1,3,4,5-Tetrahydro-6-alkoxy-2H-1-benzazepin-2-one: Known for its anticonvulsant activities.
7-Amino-2,3-dihydro-5-phenyl-1H-1,4-benzodiazepin-2-one: Used in the treatment of anxiety and seizures.
Uniqueness: 7-Phenyl-1,3,4,5-tetrahydro-2H-azepin-2-one is unique due to its specific structural configuration, which allows for diverse chemical modifications and potential biological activities. Its versatility in undergoing various chemical reactions makes it a valuable compound in synthetic organic chemistry and pharmaceutical research.
Eigenschaften
CAS-Nummer |
823797-51-9 |
|---|---|
Molekularformel |
C12H13NO |
Molekulargewicht |
187.24 g/mol |
IUPAC-Name |
7-phenyl-1,3,4,5-tetrahydroazepin-2-one |
InChI |
InChI=1S/C12H13NO/c14-12-9-5-4-8-11(13-12)10-6-2-1-3-7-10/h1-3,6-8H,4-5,9H2,(H,13,14) |
InChI-Schlüssel |
OHAJIWICISQSLX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC=C(NC(=O)C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N~1~-[(2,3-Dimethoxyphenyl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14218718.png)
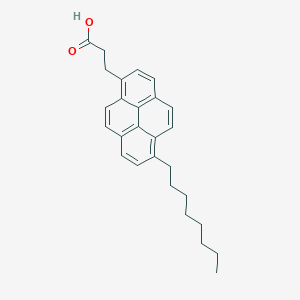
![4-[3-(2-Methylbut-3-en-2-yl)-1H-indol-5-yl]but-3-en-2-one](/img/structure/B14218733.png)
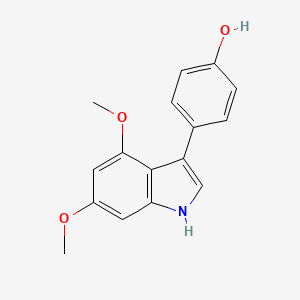
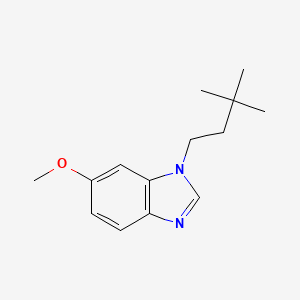
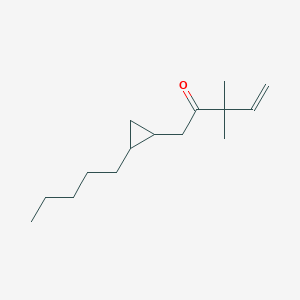
![5-[(2-Hydroxyethyl)amino]-N,N-dimethylfuran-2-carboxamide](/img/structure/B14218744.png)

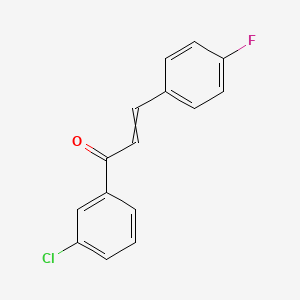
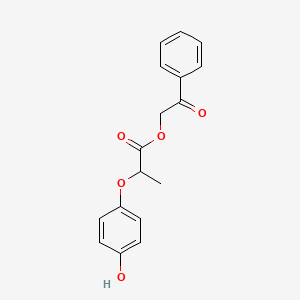
![1-Methyl-2,3-dimethylidene-9-oxabicyclo[3.3.1]nonane](/img/structure/B14218770.png)
![[3-amino-5-(4-octylphenyl)pentyl]phosphonic Acid](/img/structure/B14218773.png)

